molecular formula C4H12N2O2S B1368387 Diethylsulfamide CAS No. 4841-33-2

Diethylsulfamide

Cat. No. B1368387
CAS RN: 4841-33-2
M. Wt: 152.22 g/mol
InChI Key: YDQUCWMQMWNPLR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for Diethylsulfamide is 1S/C4H12N2O2S/c1-3-6(4-2)9(5,7)8/h3-4H2,1-2H3,(H2,5,7,8) . The InChI key is YDQUCWMQMWNPLR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid compound that is stored in a dry room at room temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Chemical Interaction and Toxicity Studies

Diethylsulfamide, through its metabolites like diethyldithiocarbamate (DDC), has been a subject of various toxicity and carcinogenicity studies. One such study involved evaluating the toxicity of ethylene dibromide (EDB) and its interaction with disulfiram (DDC) in Sprague-Dawley rats. This study aimed to understand the potential modifier effects of disulfiram on the toxicity of EDB, revealing the intricate chemical interactions and the significance of this compound derivatives in toxicity studies (Plotnick, 1978). A subsequent study extended this research, showing the combined effect of EDB and disulfiram in the diet of rats, demonstrating significant mortality and tumor incidences in various organs, indicating the profound impact of these compounds on animal health (Wong, Winston, Hong, & Plotnick, 1982).

Metabolic Pathway Analysis

The metabolic pathways of disulfiram have been another focal point of research, particularly in understanding its transformation and effects in the body. Notably, a method was developed to detect diethylamine, a metabolite of disulfiram, in urine, providing insights into patient compliance in treatments involving disulfiram, thus underscoring the medical significance of its metabolites (Neiderhiser, Fuller, Hejduk, & Roth, 1976).

Enzyme Inhibition and Pharmacological Insights

Studies on this compound derivatives like diethyldithiocarbamate (DDC) also delve into their potential pharmacological applications. For instance, research has shown DDC's potential in alleviating conditions like steatohepatitis and fibrosis in rodents by modulating lipid metabolism and oxidative stress, hinting at its therapeutic potential beyond its traditional use in alcoholism treatment (Liu et al., 2018).

Moreover, the inhibitory effects of disulfiram's intermediate metabolites on human mitochondrial aldehyde dehydrogenase have been investigated, revealing their potential role in inhibiting this enzyme, crucial in alcohol metabolism. This research provides a deeper understanding of disulfiram's mechanism of action and its potential implications in treating alcoholism (Mays, Ortiz-Bermúdez, Lam, Tong, Fauq, & Lipsky, 1998).

Environmental and Industrial Applications

Outside the medical sphere, this compound derivatives have found relevance in environmental science. One study, for instance, investigated the catalytic degradation of diethyl phthalate (DEP), a common environmental contaminant, using advanced materials like copper ferrite decorated multi-walled carbon nanotubes. This study not only highlighted the effectiveness of these materials in degrading DEP but also shed light on the potential environmental applications of this compound-related compounds (Zhang, Feng, Qu, Liu, Wang, & Wang, 2016).

Safety and Hazards

Diethylsulfamide is labeled with the GHS07 pictogram, indicating that it is a substance that can cause harm to health . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name

[ethyl(sulfamoyl)amino]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S/c1-3-6(4-2)9(5,7)8/h3-4H2,1-2H3,(H2,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQUCWMQMWNPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563594
Record name N,N-Diethylsulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4841-33-2
Record name N,N-Diethylsulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diethyl-sulfamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethylsulfamide
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Q & A

Q1: What is the molecular formula and weight of Diethylsulfamide?

A1: Unfortunately, the provided research abstract [] focuses solely on the preparation methods of N,N′-Dimethyl- and N,N′-Diethylsulfamide and does not provide details about the molecular formula, weight, or other properties of this compound. To obtain this information, you would need to consult other resources like chemical databases or publications specifically discussing the characterization of this compound.

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